

An In-depth Technical Guide to Leu-Enkephalin Amide Analogues and Derivatives

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Compound of Interest		
Compound Name:	Leu-Enkephalin amide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leu-Enkephalin amide** analogues and their derivatives, focusing on their synthesis, structure-activity relationships, receptor binding affinities, and pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development, particularly in the pursuit of novel analgesics with improved therapeutic profiles.

Introduction to Leu-Enkephalin

Leu-Enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It plays a significant role in pain modulation and other physiological processes by acting as an agonist at both the μ - and δ -opioid receptors, with a notable preference for the latter.[1] However, the therapeutic potential of native Leu-Enkephalin is limited by its poor metabolic stability and limited ability to cross the blood-brain barrier.[2][3] These limitations have spurred extensive research into the development of analogues and derivatives with enhanced pharmacological properties.

Synthesis of Leu-Enkephalin Amide Analogues

The synthesis of Leu-Enkephalin analogues is primarily achieved through solid-phase peptide synthesis (SPPS) and, in some cases, solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)



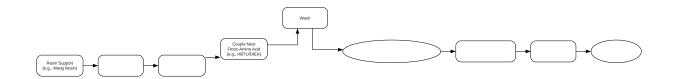




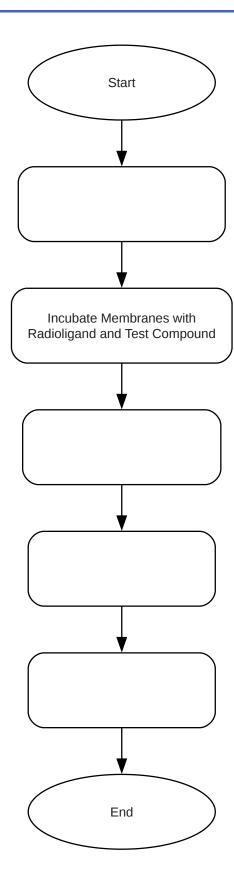
SPPS is the most common method for preparing these analogues.[4] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, such as a Merrifield resin or Wang resin. The use of 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the N-terminus of the amino acids is a prevalent strategy.

Experimental Workflow for Solid-Phase Peptide Synthesis:

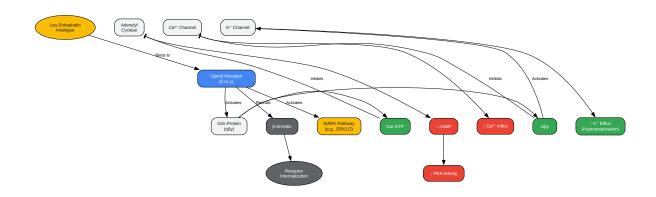












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